molecular formula C22H16N2O3S B3881841 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 5695-29-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B3881841
CAS No.: 5695-29-4
M. Wt: 388.4 g/mol
InChI Key: XQUVBYYGPPTUJK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the thiophene ring: This can be done via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline.

    Formation of the benzodioxin ring: This can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide.

    Amidation reaction: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the quinoline with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These include compounds such as quinine, chloroquine, and quinacrine, which are known for their antimalarial and antimicrobial activities.

    Thiophene derivatives: These include compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxamide, which are used in various chemical and pharmaceutical applications.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline and thiophene derivatives.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c25-22(23-14-7-8-19-20(12-14)27-10-9-26-19)16-13-18(21-6-3-11-28-21)24-17-5-2-1-4-15(16)17/h1-8,11-13H,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUVBYYGPPTUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399423
Record name ZINC02736524
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5695-29-4
Record name ZINC02736524
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

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